molecular formula C17H13N3O4S B2776270 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 303227-88-5

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone

Cat. No. B2776270
CAS RN: 303227-88-5
M. Wt: 355.37
InChI Key: WNGGEJFCNNOAQQ-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Derivatives

  • 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3-nitrophenyl)ethanone and its derivatives have been synthesized for various purposes. Younis (2011) demonstrated the use of related 1,3,4-oxadiazole derivatives in creating compounds for potential applications, highlighting the versatility of these structures in synthetic chemistry (Younis, 2011).

Crystal Structure Analysis

  • Xu et al. (2005) conducted a study on a similar compound, focusing on its crystal structure. This type of analysis is crucial for understanding the physical and chemical properties of these compounds, which can be applied in various fields including material science (Xu et al., 2005).

Antimicrobial Properties

  • The antimicrobial properties of 1,3,4-oxadiazole derivatives have been explored. Oliveira et al. (2012) synthesized new derivatives and evaluated their antibacterial activity, indicating potential pharmaceutical applications (Oliveira et al., 2012).

Corrosion Inhibition

  • Kalia et al. (2020) studied the use of oxadiazole derivatives in inhibiting corrosion of mild steel. This suggests their potential application in protecting industrial materials (Kalia et al., 2020).

Biological Activities

  • The oxadiazole ring, a component of the compound, has been found to exhibit various biological activities. Siddiqui et al. (2015) reported on the enzyme inhibitory potential of 1,3,4-oxadiazole derivatives, relevant for medical and biological research (Siddiqui Sz et al., 2015).

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-15(13-7-4-8-14(10-13)20(22)23)11-25-17-19-18-16(24-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGGEJFCNNOAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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